molecular formula C22H20N6O5S B2532580 N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide CAS No. 896322-41-1

N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Cat. No. B2532580
CAS RN: 896322-41-1
M. Wt: 480.5
InChI Key: IRRVKAXJQNTLCK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a thiazole ring, an oxalamide group, a methoxyphenyl group, and a nitrophenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole and thiazole rings would likely contribute to the rigidity of the molecule, while the oxalamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the compound susceptible to nucleophilic attack . The 1,2,4-triazole and thiazole rings could also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Triazole Derivatives: A Broad Overview

Triazole derivatives, including compounds structurally related to the specified chemical, have been extensively studied for their biological activities and applications in drug development. The literature indicates a range of possible applications:

  • Pharmaceutical Development : Triazoles are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds have been investigated for treating various diseases, highlighting their potential in pharmaceutical research and development (Ferreira et al., 2013).

  • Antibacterial and Antifungal Applications : Specific triazole derivatives, like the 1,2,3- and 1,2,4-triazole-containing hybrids, have shown promising antibacterial activity against resistant strains of Staphylococcus aureus and other pathogens, as well as antifungal effects. This indicates their importance in developing new antimicrobial agents to combat drug-resistant infections (Li & Zhang, 2021).

  • Chemical Synthesis and Material Science : Triazole compounds have also found applications in chemical synthesis and material science, serving as intermediates in the creation of complex molecules or materials with specific desired properties. Their versatility in synthesis underscores the relevance of investigating new triazole derivatives for technological applications.

Mechanism of Action

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. For example, the presence of the nitro group could make the compound potentially explosive . If it’s intended to be a drug, it could have side effects or toxicities that would need to be evaluated .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, evaluation of its reactivity, and investigation of its potential uses .

properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-N'-(3-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O5S/c1-13-18(34-22-25-19(26-27(13)22)14-6-8-17(33-2)9-7-14)10-11-23-20(29)21(30)24-15-4-3-5-16(12-15)28(31)32/h3-9,12H,10-11H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRVKAXJQNTLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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